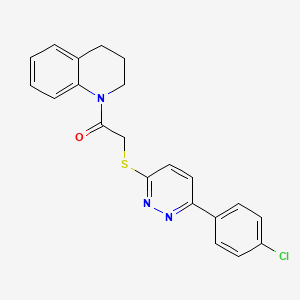

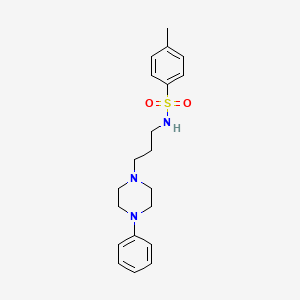

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(m-tolyl)ethanone formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholines and their derivatives, including compounds similar to the one , are widely used in medicinal and organic chemistry due to their versatility as catalysts, auxiliaries, biologically active substances, and building blocks for the preparation of various compounds (Palchikov, 2013).

Synthesis Analysis

The synthesis of morpholine derivatives can start from vicinal amino alcohols, oxiranes, and aziridines. These compounds have been explored for their pharmacological profiles, indicating a broad spectrum of activities that have been capitalized on in drug development (Asif & Imran, 2019).

Molecular Structure Analysis

The molecular structure of morpholine derivatives plays a crucial role in their chemical reactivity and biological activity. These compounds can undergo various chemical transformations, rarely accompanied by the ring-opening, which distinguishes them from other heterocyclic compounds (Sosnovskikh, 2018).

Chemical Reactions and Properties

Morpholine derivatives exhibit a range of chemical reactions, including reactions with Cl, OD, and O3. These reactions are significant for understanding the atmospheric impact and trends in the reactivity of such compounds (Ausmeel et al., 2017).

Physical Properties Analysis

The physical properties of compounds like 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(m-tolyl)ethanone formate are influenced by their molecular structure. These properties are critical for the compound's application in various fields, including as intermediates in organic synthesis and in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are essential for determining the practical applications of these compounds. Studies on related compounds, such as formate esters, provide insights into the synthesis methods, including direct esterification and carbonylation processes, which could be relevant for synthesizing the compound (Feng, 2000).

Aplicaciones Científicas De Investigación

Structural and Spectral Studies

Research on mononuclear manganese(II) and zinc(II) complexes provides insights into the structural and spectral characteristics of compounds with similar structural motifs to the chemical . These studies involve complexation reactions, spectral data analysis, and density functional theory (DFT) calculations to understand the coordination geometry and electronic transitions (Lan‐Qin Chai et al., 2017).

Synthetic Methodologies

An efficient microwave-assisted synthetic route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, demonstrating an alternative approach for synthesizing compounds with a similar backbone. The process emphasizes regioselective substitution reactions and provides insights into the synthesis of mono- and disubstituted Mannich bases, characterized by spectral methods and crystallography (Ghadah Aljohani et al., 2019).

Polymerization Initiatives

Studies on morpholine-stabilized cationic aluminum complexes reveal their reactivity in the ring-opening polymerization of ε-caprolactone. This research illustrates the application of similar compounds in polymer science, where the coordination of morpholine to a p-block element like aluminum is examined, highlighting their potential as catalysts in producing polycaprolactone with narrow dispersity (Hart Plommer et al., 2019).

Antimicrobial Studies

Investigations into mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands offer a perspective on the antimicrobial activity of compounds related to the chemical of interest. These studies involve synthesis, characterization, and evaluation of antimicrobial properties, contributing to understanding the potential biological applications of similar compounds (Lan‐Qin Chai et al., 2017).

Environmental and Safety Aspects

Research on the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, including morpholinium salts with various anions, provides valuable data on the environmental and safety profiles of related compounds. This includes assessments of cytotoxicity, oral toxicity, biodegradability, and potential as biomass solvents, which are critical for the application of similar chemicals in green chemistry (J. Pernak et al., 2011).

Propiedades

IUPAC Name |

formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-(3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.CH2O2/c1-14-4-3-5-15(10-14)11-17(21)19-7-9-22-13-16(19)12-18(2)6-8-20;2-1-3/h3-5,10,16,20H,6-9,11-13H2,1-2H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKKOPIDLHXXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCOCC2CN(C)CCO.C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)

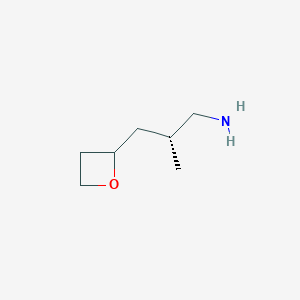

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)

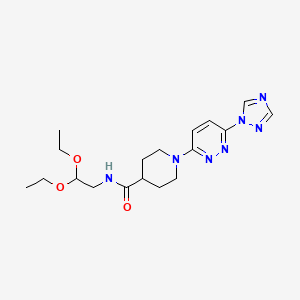

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)

![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2488674.png)

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)